

# Velaresol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Velaresol |           |
| Cat. No.:            | B1683481  | Get Quote |

**Velaresol**, with the systematic name 5-(2-formyl-3-hydroxyphenoxy)valeric acid, is a chemical entity with the molecular formula  $C_{12}H_{14}O_5$  and a molecular weight of 238.24 g/mol .[1] It is identified by the CAS Number 77858-21-0.[1] **Velaresol** has received orphan drug designation for the treatment of sickle cell disease, indicating its potential as a therapeutic agent for this condition.

This technical guide provides a comprehensive overview of the available information on **Velaresol**, including its chemical structure, physicochemical properties, and its putative mechanism of action in the context of sickle cell disease. Due to the limited publicly available data specific to **Velaresol**, this guide also incorporates information from structurally related aromatic aldehydes that have been investigated for similar therapeutic purposes. This approach provides a scientifically grounded framework for understanding the potential of **Velaresol** and for guiding future research and development.

## **Chemical Structure and Properties**

The chemical structure of **Velaresol** is characterized by a substituted benzaldehyde ring linked to a valeric acid moiety via an ether bond.

Table 1: Physicochemical Properties of Velaresol



| Property          | Value                                         | Source                                   |
|-------------------|-----------------------------------------------|------------------------------------------|
| Molecular Formula | C12H14O5                                      | [1]                                      |
| Molecular Weight  | 238.24 g/mol                                  | [1]                                      |
| CAS Number        | 77858-21-0                                    | [1]                                      |
| Systematic Name   | 5-(2-formyl-3-<br>hydroxyphenoxy)valeric acid | [1]                                      |
| Appearance        | White to off-white solid                      | Inferred from related compounds          |
| Melting Point     | Not determined                                |                                          |
| Boiling Point     | Not determined                                | _                                        |
| Solubility        | Limited aqueous solubility is expected        | Inferred from related compounds[2][3][4] |
| рКа               | Not determined                                |                                          |

# Putative Mechanism of Action and Signaling Pathway

Aromatic aldehydes are a class of compounds that have shown promise in the treatment of sickle cell disease by modulating the properties of hemoglobin. The primary pathogenic event in sickle cell disease is the polymerization of deoxygenated sickle hemoglobin (HbS), which leads to red blood cell sickling, hemolysis, and vaso-occlusion.

The proposed mechanism of action for **Velaresol**, based on its structural similarity to other aromatic aldehydes like Voxelotor and 5-hydroxymethylfurfural (5-HMF) derivatives, involves the covalent modification of hemoglobin.[5][6] The aldehyde group of **Velaresol** is expected to form a Schiff base with the N-terminal  $\alpha$ -amino group of the hemoglobin  $\alpha$ -chain. This modification allosterically increases the affinity of hemoglobin for oxygen, stabilizing the relaxed (R) state of the hemoglobin tetramer. Since the R-state hemoglobin does not participate in polymerization, this action directly inhibits the primary pathological process in sickle cell disease.





Click to download full resolution via product page

Putative mechanism of action for **Velaresol** in sickle cell disease.

## **Experimental Protocols**

Detailed experimental protocols for **Velaresol** are not readily available in the public domain. However, the following are representative protocols for key assays used to evaluate the activity of aromatic aldehydes in the context of sickle cell disease.

### **Synthesis of Aromatic Aldehydes**

The synthesis of aromatic aldehydes like **Velaresol** can be achieved through various established organic chemistry methods. A general approach may involve the oxidation of a corresponding primary alcohol or the reduction of a carboxylic acid derivative. One common method is the Duff reaction or a related formylation reaction to introduce the aldehyde group onto the phenolic ring.

**Exemplary Synthesis Workflow:** 





Click to download full resolution via product page

A generalized workflow for the synthesis of **Velaresol**.

## **In Vitro Antisickling Assay**

This assay evaluates the ability of a compound to inhibit the sickling of red blood cells under hypoxic conditions.

Protocol:



- Blood Collection: Obtain whole blood from a sickle cell disease patient in a tube containing an anticoagulant (e.g., EDTA).
- Red Blood Cell Preparation: Wash the red blood cells (RBCs) three times with a buffered saline solution to remove plasma and white blood cells. Resuspend the packed RBCs to a hematocrit of 20%.
- Compound Incubation: Incubate the RBC suspension with varying concentrations of Velaresol (or a vehicle control) at 37°C for 1 hour.
- Deoxygenation: Induce sickling by deoxygenating the RBC suspension. This can be achieved by gassing with a nitrogen/carbon dioxide mixture or by chemical deoxygenation with sodium metabisulfite.
- Microscopic Analysis: After a defined incubation period under hypoxic conditions, fix a small aliquot of the cell suspension. Examine the cells under a microscope to determine the percentage of sickled cells.
- Data Analysis: Calculate the percentage of sickling inhibition for each concentration of Velaresol compared to the vehicle control.

## **Hemoglobin Oxygen Affinity Assay**

This assay measures the effect of a compound on the oxygen-binding properties of hemoglobin.

#### Protocol:

- Hemoglobin Preparation: Prepare a solution of purified sickle hemoglobin (HbS).
- Compound Incubation: Incubate the HbS solution with different concentrations of Velaresol
  or a vehicle control.
- Oxygen Equilibrium Curve Generation: Generate an oxygen equilibrium curve using a spectrophotometric method or a dedicated instrument like a Hemox Analyzer. This involves measuring the oxygen saturation of the hemoglobin solution at various partial pressures of oxygen.



- P50 Determination: From the oxygen equilibrium curve, determine the P50 value, which is
  the partial pressure of oxygen at which hemoglobin is 50% saturated. A lower P50 value
  indicates a higher oxygen affinity.
- Data Analysis: Compare the P50 values of the Velaresol-treated samples to the control to determine the compound's effect on hemoglobin oxygen affinity.

#### **Toxicology and Safety**

The safety and toxicology profile of **Velaresol** has not been extensively reported in publicly available literature. A Safety Data Sheet (SDS) indicates that it may cause skin and eye irritation, as well as respiratory irritation. As with any investigational compound, thorough preclinical toxicology studies are necessary to establish its safety profile before clinical evaluation.

#### Conclusion

**Velaresol** is a promising aromatic aldehyde with an orphan drug designation for the treatment of sickle cell disease. Its putative mechanism of action, shared with other compounds in its class, involves increasing the oxygen affinity of sickle hemoglobin to inhibit its polymerization. While specific experimental data for **Velaresol** is limited, the information available for structurally related compounds provides a strong rationale for its continued investigation. Further preclinical and clinical studies are required to fully elucidate its efficacy and safety profile.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Levamisole: known effects on the immune system, clinical results, and future applications to the treatment of cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]



- 3. researchgate.net [researchgate.net]
- 4. Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Voxelotor: A Hemoglobin S Polymerization Inhibitor for the Treatment of Sickle Cell Disease PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Velaresol: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683481#velaresol-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com